

"enzymatic formation of Tridecanedioyl-CoA from tridecanedioic acid"

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Compound of Interest

Compound Name: Tridecanedioyl-CoA

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Enzymatic Synthesis of Tridecanedioyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of dicarboxylic acids (DCAs) to their corresponding acyl-CoA thioesters is a critical step for their subsequent metabolism, primarily through the peroxisomal β-oxidation pathway. This guide focuses on the enzymatic formation of **Tridecanedioyl-CoA** from tridecanedioic acid, a long-chain dicarboxylic acid. The reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme that facilitates the ATP-dependent ligation of coenzyme A to both carboxyl groups of the dicarboxylic acid. This document provides a comprehensive overview of the enzyme responsible, its characteristics, relevant quantitative data, a detailed experimental protocol for its activity assay, and a visualization of its place in the broader metabolic pathway.

The Core Reaction: Dicarboxylyl-CoA Synthetase

The enzymatic conversion of tridecanedioic acid to **Tridecanedioyl-CoA** is mediated by a dicarboxylyl-CoA synthetase. Research has identified such an enzyme in the microsomal fraction of rat liver, which is capable of activating a range of dicarboxylic acids (from C5 to C16).[1][2] This enzyme displays its highest activity with dodecanedioic acid (C12), a close



structural analog of tridecanedioic acid (C13), suggesting that tridecanedioic acid is also a substrate for this enzyme.[1][2]

The reaction proceeds in a two-step mechanism common to acyl-CoA synthetases:

- Adenylation: The dicarboxylic acid reacts with ATP to form a dicarboxylyl-AMP intermediate and pyrophosphate (PPi).
- Thioesterification: Coenzyme A (CoA) attacks the intermediate, displacing AMP and forming the dicarboxylyl-CoA thioester.

The overall reaction can be summarized as: Tridecanedioic acid + 2 CoA + 2 ATP → Tridecanedioyl-CoA + 2 AMP + 2 PPi

This activation is essential for the subsequent catabolism of tridecanedioic acid via peroxisomal β -oxidation.[3][4]

Quantitative Data

While specific kinetic parameters for the enzymatic conversion of tridecanedioic acid are not readily available in the literature, data for the closely related dodecanedioic acid provide a valuable reference point. The dicarboxylyl-CoA synthetase from rat liver microsomes exhibits significant activity with long-chain dicarboxylic acids.

Substrate	Enzyme Source	Specific Activity	Optimal pH	Reference
Dodecanedioic acid (C12)	Rat Liver Microsomes	2 μmol/min per g of liver	6.5	[1][2]
Dicarboxylic acids (C5-C16)	Rat Liver Microsomes	Active	6.5	[1][2]

Metabolic Pathway

Following its formation, **Tridecanedioyl-CoA** enters the peroxisomal β -oxidation pathway. This pathway systematically shortens the dicarboxylic acid chain, producing acetyl-CoA and shorter-

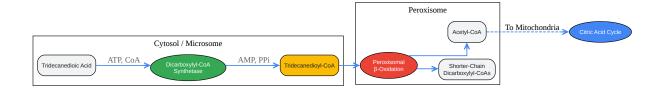


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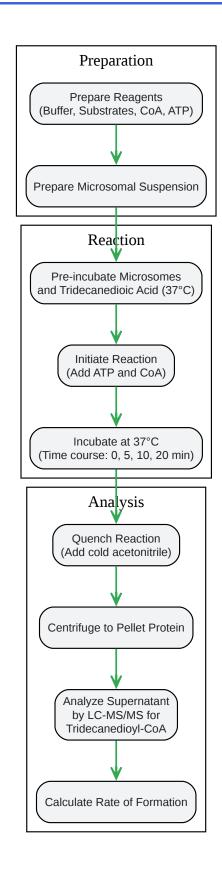
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chain dicarboxylyl-CoAs in each cycle. The acetyl-CoA can then be utilized in various metabolic processes, including the citric acid cycle.









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